![molecular formula C9H10F3NO B2774092 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248209-80-3](/img/structure/B2774092.png)
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Specifically, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to interact with the active site of certain enzymes, leading to inhibition of their activity. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been shown to interact with certain receptors in the brain, leading to changes in neurotransmitter release.
Biochemical and Physiological Effects:
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can inhibit the activity of certain enzymes involved in various biological processes, including inflammation and cancer cell proliferation. In vivo studies have shown that (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can modulate neurotransmitter release in the brain, leading to changes in behavior and cognition.
実験室実験の利点と制限
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages for lab experiments, including its relatively simple synthesis method and its ability to interact with a wide range of biological targets. However, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer and neurological disorders. Another potential direction is to explore its use as a building block for the synthesis of novel organic molecules and materials. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol and its potential toxicity.
合成法
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is typically synthesized through a multistep process that involves the use of various chemical reagents. The starting material for the synthesis is 2-pyridinecarboxaldehyde, which is treated with trifluoromethyl iodide and a base to yield 4-(trifluoromethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with (R)-1,2-propanediol and a reducing agent to produce (2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol. The final product is typically purified using chromatography techniques.
科学的研究の応用
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been investigated for its potential use as a drug candidate due to its ability to interact with certain biological targets. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been used as a building block in the synthesis of various organic molecules and materials.
特性
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)
![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)
![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)
![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)
![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)
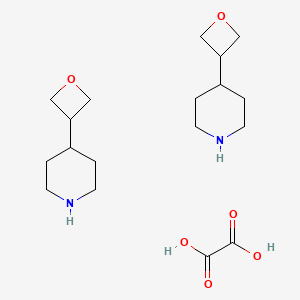
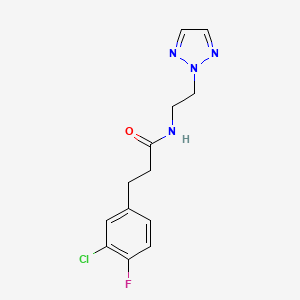
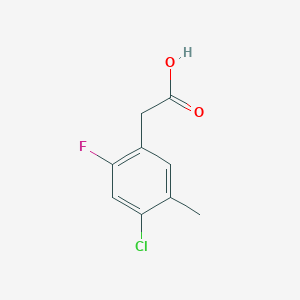
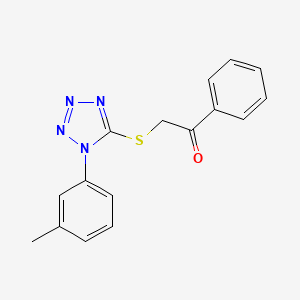

![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)
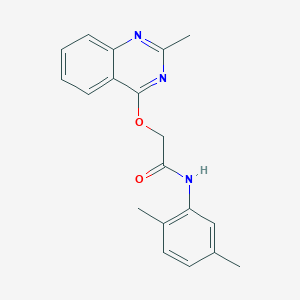
![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)